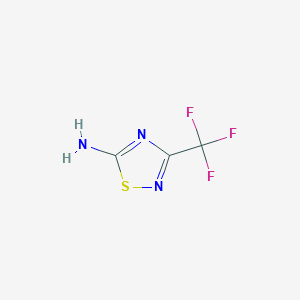

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGALYMQIFVSEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35581-44-3 | |

| Record name | 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a trifluoromethyl group and appropriate functional groups to form the thiadiazole ring. For example, the reaction of trifluoromethylthiosemicarbazide with a suitable electrophile can lead to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Complex Molecules :

- The compound serves as a precursor in the synthesis of more complex molecules, particularly in materials science where unique properties are desired.

- It can undergo various reactions (e.g., oxidation, reduction, substitution) that allow for the creation of diverse derivatives useful in further research.

-

Material Science :

- Its unique trifluoromethyl group enhances the stability and reactivity of materials, making it suitable for developing new polymers and coatings.

Biology

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

- Gene Expression Modulation :

Medicine

- Drug Development :

- Potential Therapeutic Applications :

Case Studies and Findings

Recent studies have highlighted various aspects of this compound's functionality:

- A study focused on its antimicrobial properties demonstrated significant inhibition against several bacterial strains, suggesting its potential as a novel antibacterial agent .

- Another investigation into its anticancer effects revealed that it could inhibit specific cancer cell lines by targeting molecular pathways critical to cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine include other thiadiazole derivatives with different substituents, such as:

- 3-(Methyl)-1,2,4-thiadiazol-5-amine

- 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine

- 3-(Bromomethyl)-1,2,4-thiadiazol-5-amine

Uniqueness

This makes it distinct from other thiadiazole derivatives with different substituents .

Biological Activity

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring with a trifluoromethyl group, which enhances its biological activity. The presence of the trifluoromethyl group is known to influence the pharmacokinetics and bioactivity of compounds, making it a valuable moiety in drug design.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens. The mechanism often involves disruption of microbial membrane integrity and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve inhibition of DNA synthesis and modulation of key cellular pathways involved in tumorigenesis .

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell death.

- Inhibition of Key Enzymes : Thiadiazole derivatives may inhibit enzymes involved in nucleic acid synthesis and other critical biochemical pathways .

- Caspase Inhibition : Studies have demonstrated that certain thiadiazole derivatives can inhibit caspases involved in apoptosis, suggesting a potential role in anti-apoptotic therapies .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a detailed study assessing the anticancer properties of this compound against A549 and HeLa cells, it was found that the compound exhibited significant cytotoxicity with IC50 values indicating potent activity. The study emphasized the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy against various cancer types .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds suggest that the trifluoromethyl group can enhance absorption and distribution properties. This characteristic may lead to improved bioavailability and therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with trifluoromethyl-containing precursors. A common method includes reacting 5-amino-1,2,4-thiadiazole with trifluoromethylating agents under controlled acidic or basic conditions. Optimization involves:

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency .

Monitoring via TLC and NMR ensures intermediate purity. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the trifluoromethyl group (δ ≈ -60 ppm). ¹H/¹³C NMR resolves amine protons and thiadiazole carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 200.03) .

- X-ray Crystallography : SHELX programs resolve crystal packing and bond angles, critical for confirming tautomeric forms (e.g., planar vs. non-planar thiadiazole rings) .

Q. What are the established biological activities of this compound, and what assays are used to evaluate them?

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against S. aureus and E. coli. The trifluoromethyl group enhances membrane permeability, reducing MIC values by 30–50% compared to non-fluorinated analogs .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values <10 µM, linked to mitochondrial apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Substituent Effects : Minor structural variations (e.g., alkyl vs. aryl groups) drastically alter lipophilicity and target binding. For example, replacing trifluoromethyl with trichloromethyl reduces anticancer activity by 40% .

- Assay Conditions : Varying pH or serum content in cell cultures can modulate compound stability. Standardizing protocols (e.g., RPMI-1640 medium at pH 7.4) improves reproducibility .

Q. What mechanistic insights explain the enzyme inhibitory properties of this compound?

The thiadiazole core acts as a bioisostere for carboxylate groups, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR). Key interactions include:

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity at the thiadiazole ring, facilitating nucleophilic substitutions (e.g., SNAr reactions with amines) .

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

Q. What strategies are effective for analyzing tautomerism in 1,2,4-thiadiazole derivatives?

- X-ray Crystallography : Resolves dominant tautomeric forms. For example, 3-phenyl-1,2,4-triazol-5-amine crystallizes as a 1:1 mixture of two tautomers, confirmed by SHELX-refined structures .

- ¹⁵N NMR : Distinguishes nitrogen environments in tautomers. Chemical shifts for N3 and N5 differ by >20 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.